An In-Depth Technical Guide to the Physical Properties of (R)-1-(3-Methoxyphenyl)propan-1-amine Hydrochloride
An In-Depth Technical Guide to the Physical Properties of (R)-1-(3-Methoxyphenyl)propan-1-amine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the core physical and chemical properties of (R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride. Designed for professionals in research and drug development, this document synthesizes technical data with practical insights to support laboratory work and formulation studies.
Introduction: A Chiral Building Block of Pharmaceutical Interest
(R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride is a chiral amine of significant interest in medicinal chemistry and pharmaceutical development. Its structural motif is a key component in the synthesis of various biologically active compounds. The presence of a stereocenter dictates a specific three-dimensional arrangement, which is often crucial for selective interaction with biological targets. This guide focuses on the fundamental physical properties that are critical for its handling, characterization, and application in a research and development setting.
Core Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is the bedrock of its successful application. These parameters influence everything from reaction kinetics and purification strategies to formulation and bioavailability.
General and Structural Information
The foundational identity of (R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride is established by its chemical formula, molecular weight, and structure. This information is pivotal for stoichiometric calculations, analytical characterization, and understanding its chemical nature.
| Property | Value | Source(s) |
| Chemical Name | (1R)-1-(3-methoxyphenyl)-1-propanamine hydrochloride | [1][2] |
| CAS Number | 856562-95-3 | [1][2] |
| Molecular Formula | C₁₀H₁₆ClNO | [1][2] |
| Molecular Weight | 201.7 g/mol | [1] |
| Physical Form | White to Yellow Solid | [3] |
Figure 1: 2D structure of (R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride.
Thermal Properties
Thermal properties such as melting and boiling points are critical for determining appropriate storage conditions, purification techniques (like recrystallization and distillation), and reaction temperatures.
| Property | Value | Remarks | Source(s) |
| Melting Point | ~170°C | This value is reported by a single source and should be confirmed experimentally. | [4] |
| Boiling Point | Data not available | As a salt, this compound is expected to have a high boiling point and may decompose before boiling at atmospheric pressure. |
Expert Insight: The hydrochloride salt form significantly increases the melting point compared to the free base due to the formation of a stable crystal lattice. This crystalline nature is advantageous for purification by recrystallization and for the stability of the solid material.
Solubility Profile
Solubility is a paramount consideration in drug development, influencing everything from reaction solvent selection to formulation for in vivo studies. The hydrochloride salt form is intentionally designed to enhance aqueous solubility compared to the free amine.
| Solvent | Expected Solubility | Rationale |
| Water | Soluble | The ionic nature of the hydrochloride salt promotes solubility in polar protic solvents like water. |
| Alcohols (e.g., Methanol, Ethanol) | Soluble | These polar protic solvents can solvate both the ammonium cation and the chloride anion. |
| Non-polar organic solvents (e.g., Hexane, Toluene) | Insoluble | The high polarity of the salt makes it immiscible with non-polar solvents. |
| Polar aprotic solvents (e.g., DMSO, DMF) | Likely soluble | These solvents have high dielectric constants and can solvate the ions, although perhaps less effectively than protic solvents. |
Causality in Experimental Choices: When developing a synthesis or purification protocol, the differential solubility of the free base and the hydrochloride salt is often exploited. For instance, during an extraction workflow, the free amine can be extracted into an organic solvent, while the hydrochloride salt will preferentially partition into an aqueous phase. This principle is fundamental to the purification of many amine-containing compounds.
Figure 2: Logic of solubility-based extraction for purification.
Analytical Characterization: A Self-Validating System
Robust analytical methods are essential for confirming the identity, purity, and stereochemical integrity of (R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride.
Spectroscopic Data (Predicted)
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR:
-
Aromatic protons: Signals expected in the range of 6.5-7.5 ppm, showing characteristic splitting patterns for a meta-substituted benzene ring.
-
Methine proton (-CH-N): A multiplet signal adjacent to the chiral center.
-
Methoxy protons (-OCH₃): A singlet around 3.8 ppm.
-
Ethyl protons (-CH₂CH₃): A multiplet for the methylene group and a triplet for the methyl group.
-
Amine protons (-NH₃⁺): A broad signal, the chemical shift of which is dependent on concentration and solvent.
-
-
¹³C NMR:
-
Aromatic carbons: Multiple signals in the range of 110-160 ppm.
-
Methine carbon (-CH-N): A signal in the aliphatic region.
-
Methoxy carbon (-OCH₃): A signal around 55 ppm.
-
Ethyl carbons (-CH₂CH₃): Two signals in the aliphatic region.
-
Mass Spectrometry (MS):
-
Expected [M+H]⁺: The mass of the free amine is 165.23 g/mol . In positive ion mode mass spectrometry, the protonated molecule ([M+H]⁺) would be observed at an m/z of approximately 166.12.[5][6]
Chromatographic Purity and Enantiomeric Excess
High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity and, crucially, the enantiomeric excess of chiral compounds.
Protocol for Chiral HPLC Method Development:
The successful chiral separation of amines is highly dependent on the choice of the chiral stationary phase (CSP) and the mobile phase composition. Polysaccharide-based CSPs are often effective for a wide range of chiral compounds, including amines.
-
Column Selection:
-
Initial Screening: A polysaccharide-based chiral column, such as one derived from amylose or cellulose phenylcarbamates, is a robust starting point.[4]
-
Rationale: These CSPs offer a variety of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and π-π stacking, which are effective for resolving enantiomers of aromatic amines.[7]
-
-
Mobile Phase Selection:
-
Normal Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol (e.g., isopropanol or ethanol) is typically used.
-
Mobile Phase Additives: The addition of a small percentage (typically 0.1%) of a basic modifier like diethylamine or a suitable acidic modifier is often necessary to achieve good peak shape and resolution for amines.[8] This is a critical step, as the amine can interact strongly with the silica support of the stationary phase, leading to peak tailing. The additive competes for these active sites, resulting in improved chromatography.
-
-
Detection:
-
UV detection is suitable due to the presence of the phenyl ring. A wavelength of around 254 nm or 220 nm is a good starting point.
-
-
Method Validation:
-
Once a separation is achieved, the method must be validated according to ICH guidelines to ensure its accuracy, precision, linearity, and robustness.[5]
-
Figure 3: A generalized workflow for chiral HPLC method development.
Safety and Handling
As with any chemical reagent, proper handling and storage are paramount to ensure safety and maintain the integrity of the compound.
-
Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3][9]
-
Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[3][9]
-
Storage: Store in an inert atmosphere at room temperature.[3] The hydrochloride salt is generally less volatile and more stable than the free base.
Conclusion
(R)-1-(3-Methoxyphenyl)propan-1-amine hydrochloride is a valuable chiral building block with well-defined, albeit not extensively published, physical properties. Its solid, crystalline nature and enhanced aqueous solubility (relative to its free base) make it a convenient and stable material for use in organic synthesis and pharmaceutical research. The key to its successful application lies in the understanding and utilization of its fundamental physicochemical properties, particularly its solubility characteristics and the methods for confirming its chemical and stereochemical purity. This guide provides a foundational understanding to aid researchers in their endeavors with this important molecule.
References
- Lee, W., et al. (2021).
-
ResearchGate. A Validated Chiral HPLC Method for the Determination of Enantiomeric Purity of R-β-amino-β-(4-methoxyphenyl) Propionic Acid. [Link]
-
Phenomenex. Chiral HPLC Separations. [Link]
-
PubMed. Chiral separation of amines by high-performance liquid chromatography using polysaccharide stationary phases and acidic additives. [Link]
-
PubChem. (R)-1-(3-Methoxyphenyl)ethylamine. [Link]
-
PubChemLite. 3-(3-methoxyphenyl)propan-1-amine hydrochloride (C10H15NO). [Link]
Sources
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- 7. phx.phenomenex.com [phx.phenomenex.com]
- 8. Synthesis, Structural Characterizations, and Quantum Chemical Investigations on 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone - PMC [pmc.ncbi.nlm.nih.gov]
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